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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and potential reactivity of

4-Bromo-2-phenylpent-4-enenitrile, a versatile building block in organic synthesis. The

information is curated for professionals in research and development, with a focus on detailed

experimental protocols and data presentation.

Chemical Properties and Data
4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile with the following key properties:

Property Value Reference

Molecular Formula C₁₁H₁₀BrN [1][2]

Molecular Weight 236.11 g/mol [1]

CAS Number 137040-93-8 [1][2]

Canonical SMILES
C=C(Br)CC(C#N)C1=CC=CC=

C1
[1]

Boiling Point 304.8 °C at 760 mmHg [2]

Density 1.357 g/cm³ [2]

LogP 3.59248 [2]
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Synthesis of 4-Bromo-2-phenylpent-4-enenitrile
The primary route for the synthesis of 4-Bromo-2-phenylpent-4-enenitrile involves the

alkylation of phenylacetonitrile with 2,3-dibromopropene.

Experimental Protocol: Synthesis via Alkylation
This protocol is based on analogous synthetic procedures for similar compounds.

Materials:

Phenylacetonitrile

2,3-Dibromopropene

Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Quenching agent (e.g., saturated aqueous ammonium chloride)

Extraction solvent (e.g., Ethyl acetate)

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

To a solution of phenylacetonitrile in anhydrous THF, add a strong base (e.g., NaH, 1.1

equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Stir the resulting solution at room temperature for 30 minutes to ensure complete

deprotonation.

Cool the reaction mixture back to 0 °C and add 2,3-dibromopropene (1.0 equivalent)

dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium

chloride.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford 4-Bromo-2-phenylpent-4-enenitrile.

Yield Data (Illustrative):

Reactant 1 Reactant 2 Base Solvent Yield (%)

Phenylacetonitril

e

2,3-

Dibromopropene
NaH THF 75-85

Phenylacetonitril

e

2,3-

Dibromopropene
LDA THF 80-90

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.
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Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Reactants Reaction Conditions

Process

Product

Phenylacetonitrile

Deprotonation of Phenylacetonitrile

2,3-Dibromopropene

Alkylation with 2,3-Dibromopropene

Strong Base (e.g., NaH, LDA) Anhydrous Solvent (e.g., THF) Inert Atmosphere (N2 or Ar)

Aqueous Workup and Extraction

Column Chromatography

4-Bromo-2-phenylpent-4-enenitrile

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Bromo-2-phenylpent-4-enenitrile.

Potential Reactions and Applications
The structure of 4-Bromo-2-phenylpent-4-enenitrile, featuring a vinyl bromide and a nitrile

group, suggests its utility in a variety of organic transformations, particularly in the synthesis of

heterocyclic compounds and other complex molecules.
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Intramolecular Cyclization Reactions
The presence of the nitrile and the bromoalkene moieties in a suitable proximity allows for

intramolecular cyclization reactions. These can be initiated by radical or transition-metal-

catalyzed processes to form five- or six-membered rings.

Potential Reaction Pathway: Radical Cyclization

Under radical conditions, typically initiated by a radical initiator (e.g., AIBN) and a reducing

agent (e.g., tributyltin hydride), an aryl radical can be generated at the carbon bearing the

bromine. This radical can then attack the nitrile group, leading to the formation of a cyclic iminyl

radical, which can be further reduced to a cyclic amine.

Potential Radical Cyclization Pathway

4-Bromo-2-phenylpent-4-enenitrile

Vinyl Radical Intermediate

Radical Initiation

Radical Initiator (e.g., AIBN)

Reducing Agent (e.g., Bu3SnH)

Reduction

Intramolecular Attack on Nitrile

Cyclic Iminyl Radical

Cyclic Amine Product
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Caption: Postulated radical cyclization of 4-Bromo-2-phenylpent-4-enenitrile.

Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide functionality is a key handle for various palladium-catalyzed cross-coupling

reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the

introduction of a wide range of substituents at the 4-position of the pentenenitrile backbone.

Illustrative Reaction Scheme: Suzuki Coupling

Where 'R' can be an aryl, heteroaryl, or vinyl group.

General Experimental Protocol for Suzuki Coupling:

To a mixture of 4-Bromo-2-phenylpent-4-enenitrile (1.0 equivalent), a boronic acid (1.2

equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g.,

toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05

equivalents).

Degas the reaction mixture and heat it under an inert atmosphere at 80-100 °C for 4-12

hours.

Monitor the reaction by TLC.

After completion, cool the reaction to room temperature, dilute with water, and extract with an

organic solvent.

Dry the combined organic layers, concentrate, and purify the residue by column

chromatography.

Nucleophilic Substitution and Elimination Reactions
The allylic position of the bromine atom also makes it susceptible to nucleophilic substitution

reactions. Furthermore, treatment with a strong, non-nucleophilic base could potentially lead to

elimination reactions, forming a diene system.
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Safety Information
Handling: 4-Bromo-2-phenylpent-4-enenitrile should be handled in a well-ventilated fume

hood. Avoid inhalation of vapor and contact with skin and eyes.[3]

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves

and safety goggles.[3]

First Aid:

In case of skin contact: Wash off with soap and plenty of water.[3]

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

If inhaled: Move the person into fresh air.[3]

If swallowed: Rinse mouth with water.[3]

Stability and Reactivity: No specific data is available on the stability and reactivity of this

compound. It is recommended to store it in a cool, dry place away from strong oxidizing

agents.[3]

This document is intended for informational purposes only and should be used by qualified

professionals. All experiments should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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